4-Chloro-3-iodopyridine hydrochloride
Overview
Description
Scientific Research Applications
Application 1: Synthesis of Pyrimidine Derivatives
- Summary : 4-Chloro-3-iodopyridine hydrochloride is used in the synthesis of various pyrimidine derivatives, which are crucial in medicinal chemistry due to their anti-inflammatory properties .
- Methods : The compound serves as a starting material in multi-step synthetic pathways. It undergoes substitution reactions where the iodine atom is replaced by other functional groups, leading to the formation of diverse pyrimidine structures .
- Results : The synthesized pyrimidine derivatives exhibit potent anti-inflammatory effects, with structure-activity relationship (SAR) studies providing insights for further optimization of their pharmacological profiles .
Application 7: Catalyst in Organic Synthesis
- Summary : This compound is used as a catalyst in organic synthesis reactions, particularly in the one-pot pyrrolation/cyclization of anthranilic acids to manufacture fluorazone derivatives .
- Methods : The catalytic activity of 4-Chloro-3-iodopyridine hydrochloride facilitates the transformation of starting materials into more complex organic compounds through a series of chemical reactions .
- Results : The use of this compound as a catalyst has led to the efficient synthesis of fluorazone derivatives, which are important in various chemical industries .
Application 8: Halogenation of Pyridine Derivatives
- Summary : The compound is involved in the selective halogenation of pyridine derivatives, which is a critical step in the development of pharmaceuticals and agrochemicals .
- Methods : A process known as “phosphonium salt installation” is used to introduce halogens into the pyridine ring, enhancing the reactivity of the molecule for further chemical transformations .
- Results : This method has proven effective for the late-stage halogenation of complex pharmaceuticals, expanding the range of pyridine derivatives that can be synthesized .
Application 9: Synthesis of Pyridine Alkaloids
- Summary : 4-Chloro-3-iodopyridine hydrochloride is used in the synthesis of pyridine alkaloids, which have various biological activities .
- Methods : The iodine functional group is introduced into the pyridine ring to facilitate the synthesis of complex natural products .
- Results : The synthesis of alkaloids such as theonelladins and niphatesines has been achieved, contributing to the discovery of new bioactive compounds .
Application 10: Synthesis of Heterocyclic Compounds
- Summary : The compound is used in the synthesis of various heterocyclic compounds, which are structures with atoms of at least two different elements as members of its rings .
- Methods : These syntheses often involve palladium-catalyzed cross-coupling reactions, where 4-Chloro-3-iodopyridine hydrochloride acts as a substrate to introduce pyridine moieties into the heterocycles .
- Results : The heterocyclic compounds synthesized using this method have potential applications in pharmaceuticals, agrochemicals, and dyes .
Application 11: Peptide Coupling Reactions
- Summary : It is utilized in peptide coupling reactions to create novel peptides that can serve as drugs or biochemical tools .
- Methods : The iodine atom of the compound can be displaced by various amino groups, facilitating the formation of amide bonds with carboxylic acids .
- Results : This application has led to the creation of peptides with unique properties, expanding the toolkit available for drug development and biological research .
Application 12: Conductive Polymers
- Summary : 4-Chloro-3-iodopyridine hydrochloride is a precursor in the synthesis of conductive polymers used in electronic devices .
- Methods : The compound is polymerized with other monomers to form conductive chains that can transport electrons .
- Results : The resulting polymers exhibit conductivity and stability, making them suitable for use in organic electronic devices .
Safety And Hazards
properties
IUPAC Name |
4-chloro-3-iodopyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWNGHSQEOISGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-iodopyridine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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